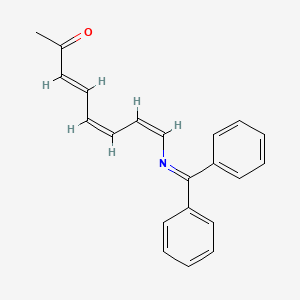
1,3Z,5Z,7E-tetraen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3Z,5Z,7E-tetraen-9-one is a polyunsaturated organic compound with a unique structure characterized by alternating double bonds and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3Z,5Z,7E-tetraen-9-one can be synthesized through various methods, including the electrocyclization of polyenes. One common approach involves the use of conjugated diene compounds, which undergo intramolecular sigmatropic rearrangement reactions under specific conditions . The reaction conditions typically involve the use of heat and specific catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3Z,5Z,7E-tetraen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1,3Z,5Z,7E-tetraen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which 1,3Z,5Z,7E-tetraen-9-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in pericyclic reactions, such as electrocyclization, which can lead to the formation of new chemical bonds and structures
Comparación Con Compuestos Similares
1,3Z,5Z,7E-tetraen-9-one can be compared with other similar compounds, such as:
Cyclooctatetraene: Another polyunsaturated hydrocarbon with alternating double bonds, but without the ketone group.
Ergocalciferol: A form of Vitamin D with a similar polyene structure but different functional groups and biological activity.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of the ketone group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
65493-04-1 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(3E,5Z,7Z)-8-(benzhydrylideneamino)octa-3,5,7-trien-2-one |
InChI |
InChI=1S/C21H19NO/c1-18(23)12-6-2-3-11-17-22-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h2-17H,1H3/b3-2-,12-6+,17-11- |
Clave InChI |
QHNLIUNQSNZTOE-FQHJSAEWSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C\C=C/N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C=CC=CC=CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)



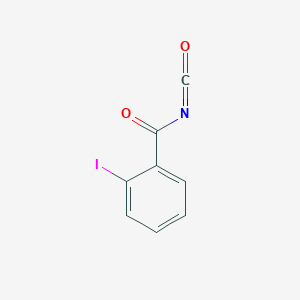
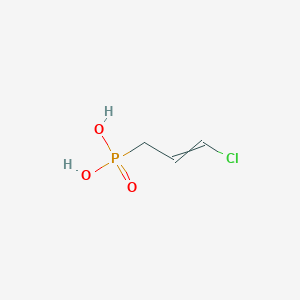
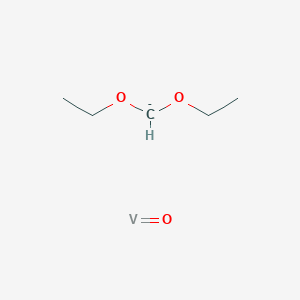
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
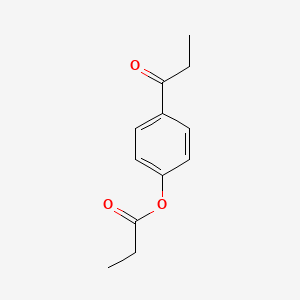

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
